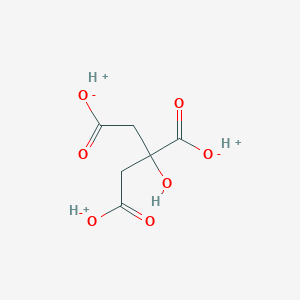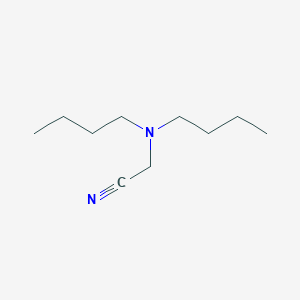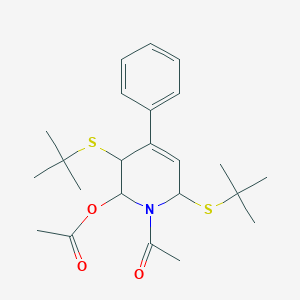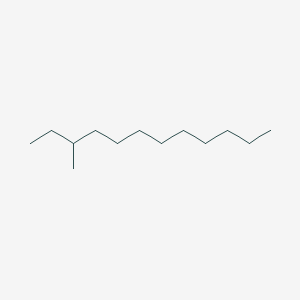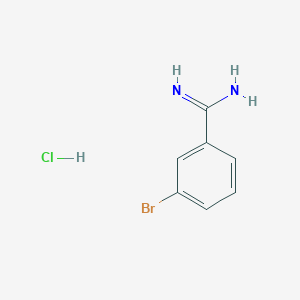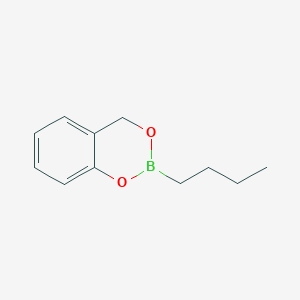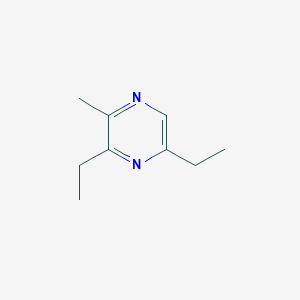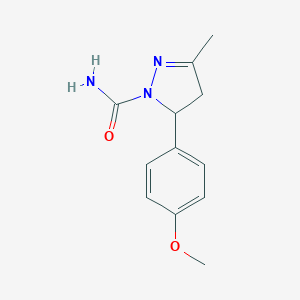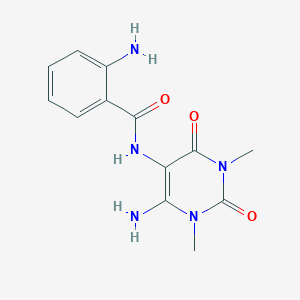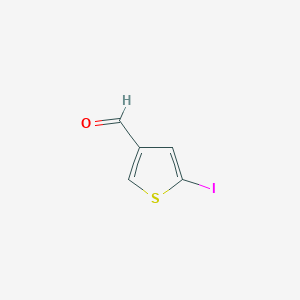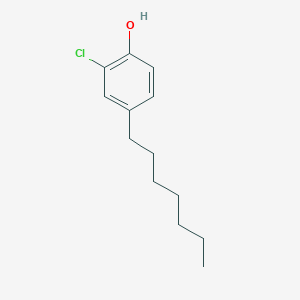
2-Chloro-4-heptylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-heptylphenol, also known as CH-223191, is a chemical compound that belongs to the family of alkylphenols. It is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of cell growth, differentiation, and immune response. CH-223191 has been widely used in scientific research to investigate the physiological and biochemical effects of AhR signaling.
Mecanismo De Acción
2-Chloro-4-heptylphenol acts as a competitive antagonist of AhR by binding to its ligand-binding domain and preventing the binding of endogenous ligands such as dioxins and polycyclic aromatic hydrocarbons. This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways. The exact mechanism by which 2-Chloro-4-heptylphenol blocks AhR signaling is still not fully understood and requires further investigation.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-heptylphenol has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. These include the inhibition of xenobiotic metabolism, the modulation of immune response, and the regulation of cell proliferation and differentiation. 2-Chloro-4-heptylphenol has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-4-heptylphenol in scientific research is its high potency and selectivity for AhR. This allows for the specific inhibition of AhR signaling without affecting other signaling pathways. 2-Chloro-4-heptylphenol is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 2-Chloro-4-heptylphenol is its potential off-target effects and toxicity. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of 2-Chloro-4-heptylphenol in experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-4-heptylphenol in scientific research. One area of interest is the investigation of the role of AhR in the regulation of metabolic diseases such as obesity and diabetes. AhR has been shown to play a role in the regulation of lipid metabolism and glucose homeostasis, and 2-Chloro-4-heptylphenol may be a useful tool for studying these processes. Another area of interest is the development of novel AhR antagonists with improved potency, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
2-Chloro-4-heptylphenol can be synthesized through a multistep process starting from 4-chlorophenol and heptanal. The first step involves the conversion of 4-chlorophenol to 2-chloro-4-nitrophenol using nitric acid. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound is then subjected to a reductive alkylation reaction with heptanal to yield 2-Chloro-4-heptylphenol.
Aplicaciones Científicas De Investigación
2-Chloro-4-heptylphenol has been extensively used in scientific research to investigate the role of AhR signaling in various physiological and pathological processes. AhR is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, and cell proliferation. 2-Chloro-4-heptylphenol has been used to block AhR signaling and study its effects on these processes. For example, 2-Chloro-4-heptylphenol has been used to investigate the role of AhR in the regulation of T-cell differentiation and function, as well as in the development of autoimmune diseases.
Propiedades
Número CAS |
18979-96-9 |
|---|---|
Nombre del producto |
2-Chloro-4-heptylphenol |
Fórmula molecular |
C13H19ClO |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
2-chloro-4-heptylphenol |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-8-9-13(15)12(14)10-11/h8-10,15H,2-7H2,1H3 |
Clave InChI |
LAMKHMJVAKQLOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
SMILES canónico |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



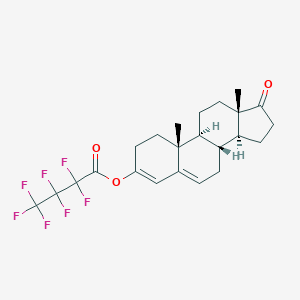
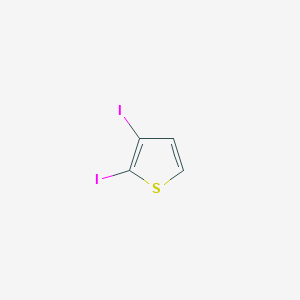
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
